![molecular formula C16H19NO3 B4959305 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(Methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPI is a cyclic imide derivative that belongs to the class of isoindolinones.
Mechanism of Action
The exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. Additionally, 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anticonvulsant effects in animal models of epilepsy. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that the exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the GABAergic system and COX-2 activity.
Synthesis Methods
The synthesis of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(methoxymethyl)phenylhydrazine with cyclohexanone in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is typically around 70%.
Scientific Research Applications
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[3-(methoxymethyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-10-11-5-4-6-12(9-11)17-15(18)13-7-2-3-8-14(13)16(17)19/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCZGRANXPYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione |
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